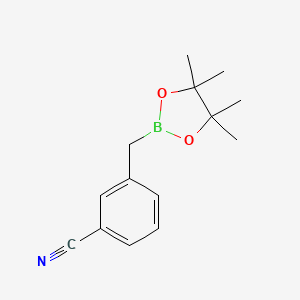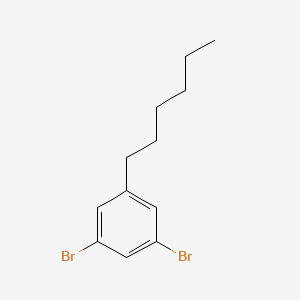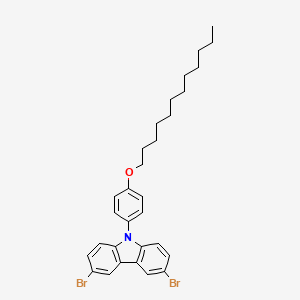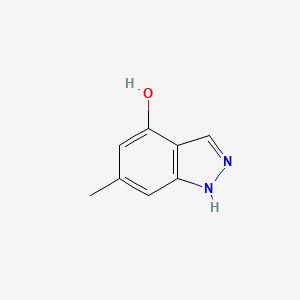
6-Methyl-1H-indazol-4-ol
Übersicht
Beschreibung
6-Methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with a methyl group at the 6th position and a hydroxyl group at the 4th position.
Wirkmechanismus
Target of Action
6-Methyl-1H-indazol-4-ol is a derivative of indazole, a heterocyclic compound that has been shown to interact with various targets. Indazole derivatives have been found to inhibit the activity of phosphatidylinositol-3-kinase (PI3K) , a key enzyme in the PI3K/Akt signaling pathway that is often deregulated in various types of cancer . They also have been reported to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in the metabolism of tryptophan, an essential amino acid .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as pi3k and ido1) by binding to their active sites, thereby inhibiting their enzymatic activities . This inhibition could lead to alterations in the downstream signaling pathways regulated by these enzymes.
Biochemical Pathways
The inhibition of PI3K by this compound could affect the PI3K/Akt signaling pathway , which plays a crucial role in regulating cell growth, proliferation, and survival . On the other hand, the inhibition of IDO1 could impact the kynurenine pathway , which is involved in the metabolism of tryptophan . Changes in these pathways could lead to various downstream effects, such as the suppression of cell growth and proliferation.
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely influence its bioavailability and overall therapeutic efficacy.
Result of Action
The inhibition of PI3K and IDO1 by this compound could lead to a variety of molecular and cellular effects. For instance, the suppression of the PI3K/Akt signaling pathway could result in decreased cell growth and proliferation . Similarly, the inhibition of IDO1 could lead to alterations in tryptophan metabolism, potentially affecting immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. These methods are preferred due to their high yields and minimal byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 6-Methyl-1H-indazol-4-one.
Reduction: Formation of 6-Methyl-1H-indazol-4-amine.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1H-indazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: Lacks the methyl and hydroxyl groups, resulting in different biological activities.
2H-Indazole: A tautomeric form with different stability and reactivity.
6-Methyl-1H-indazole: Similar structure but lacks the hydroxyl group, affecting its chemical reactivity and biological properties.
Uniqueness
6-Methyl-1H-indazol-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Eigenschaften
IUPAC Name |
6-methyl-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXNRAUKLWFRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606600 | |
| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705927-36-2 | |
| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)](/img/structure/B1530814.png)
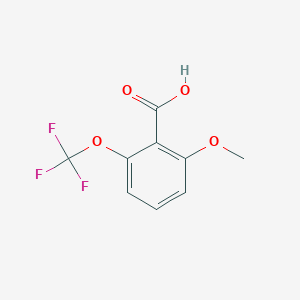
![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
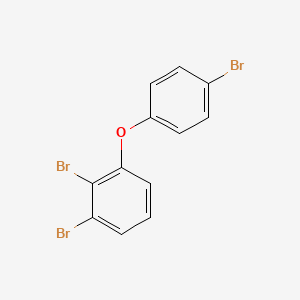
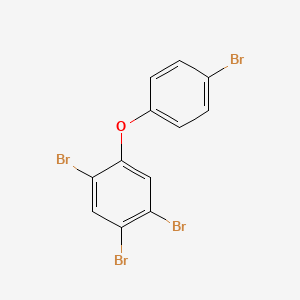
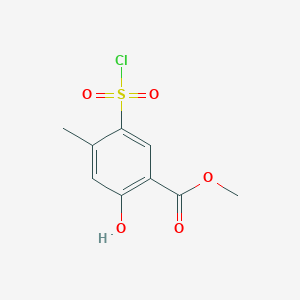

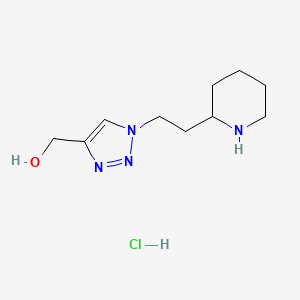
![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)

